

TCO-PEG3-CH₂CO₂H conjugation protocol

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Compound Focus: Tco peg3 CH₂CO₂H

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Introduction to TCO-PEG3-CH₂CO₂H

TCO-PEG3-CH₂CO₂H is a bioorthogonal reagent that contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1]. The TCO group rapidly reacts with tetrazine (Tz) groups via the inverse electron demand Diels-Alder (IEDDA) reaction, which is the fastest known bioorthogonal "click" chemistry reaction [2]. The carboxylic acid terminus allows for easy conjugation to amine-containing molecules, such as proteins, peptides, or antibodies, via standard carbodiimide coupling chemistry (e.g., using EDC and NHS). The PEG3 spacer improves aqueous solubility, reduces aggregation, and provides flexibility that minimizes steric hindrance during conjugation [3] [1].

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG3-CH₂CO₂H to an Amine-Containing Molecule

This protocol describes how to activate the carboxylic acid of the linker and conjugate it to a primary amine (e.g., on a lysine residue of a protein or antibody).

- **Materials:**

- TCO-PEG3-CH₂CO₂H (e.g., CAS 2243569-22-2 from [3], or similar)
- Amine-containing molecule (e.g., antibody, protein)

- N-Hydroxysuccinimide (NHS)
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
 - Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 - Reaction buffer (e.g., PBS, pH 7.2-7.4; avoid amine-containing buffers like Tris)
 - Purification equipment (e.g., desalting column, dialysis membrane)
- **Procedure:**
 - **Activation:** Dissolve TCO-PEG3-CH₂CO₂H (1.0 mmol) in anhydrous DMF. Add NHS (1.2 mmol) and EDC (1.2 mmol). React for 30-60 minutes at room temperature with gentle mixing to form the active NHS ester.
 - **Conjugation:** Add the activated TCO solution dropwise to the amine-containing molecule (e.g., antibody at 1-10 mg/mL in PBS, pH 7.4). The molar ratio of TCO:protein should be optimized for the specific application (a starting point is 5-20:1).
 - **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
 - **Purification:** Purify the TCO-modified conjugate from unreacted small molecules using a desalting column or dialysis against PBS or another suitable buffer.
 - **Verification:** Confirm conjugation and determine the average number of TCO groups per molecule (degree of labeling) using UV-Vis spectroscopy or LC-MS.

Protocol 2: IEDDA Click Conjugation with a Tetrazine-Modified Molecule

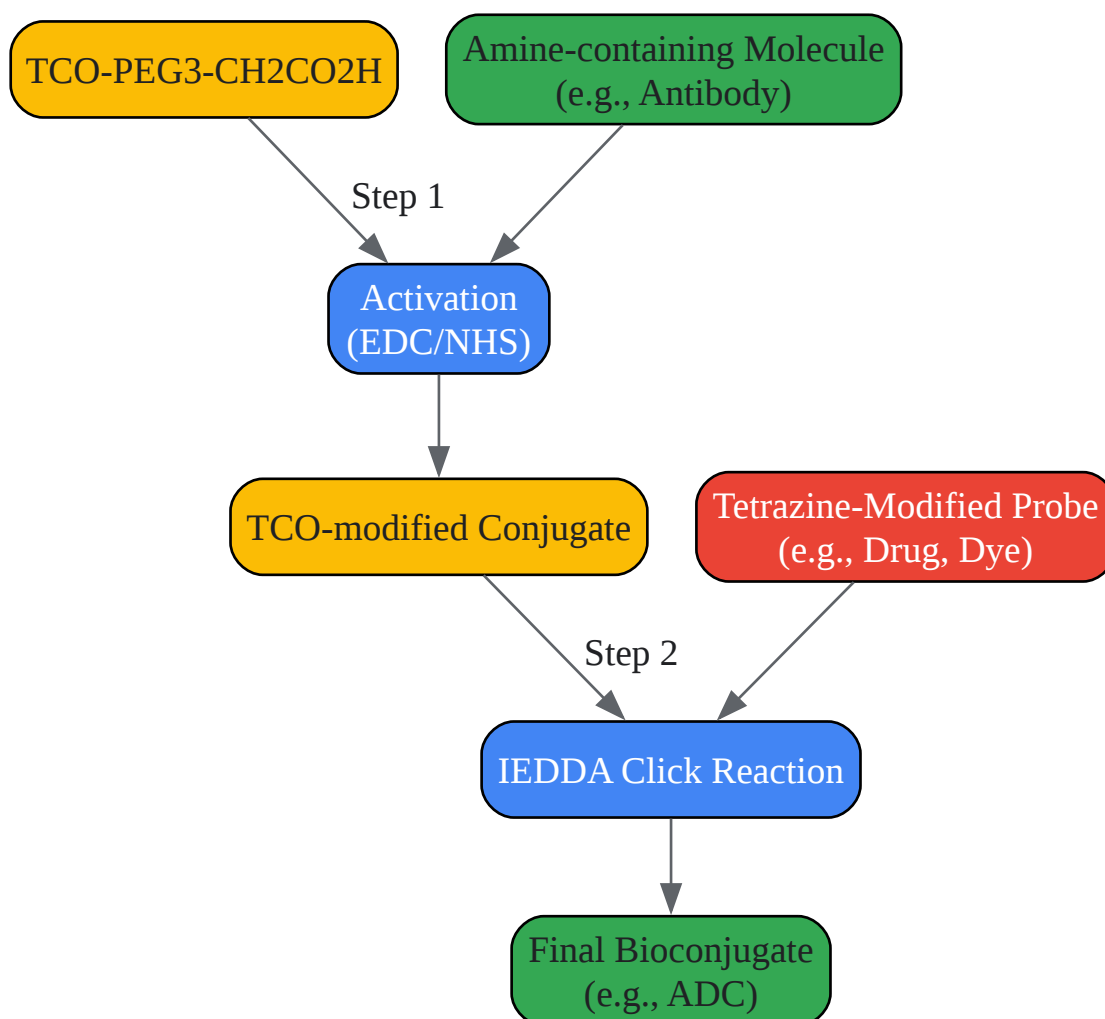
This protocol describes the subsequent step of reacting the TCO-modified conjugate with a tetrazine (Tz)-labeled probe (e.g., a fluorescent dye, drug, or biotin).

- **Materials:**
 - TCO-modified conjugate from Protocol 1
 - Tetrazine-modified probe (e.g., Tz-dye, Tz-biotin)
 - Reaction buffer (e.g., PBS, pH 7.4)
- **Procedure:**
 - **Mixing:** Add the tetrazine probe to the TCO-modified conjugate in a molar ratio determined by the desired application and the degree of TCO labeling. A slight excess of tetrazine (1.2-2.0 equivalents per TCO) is often used to ensure complete reaction.

- **Reaction:** Incubate the mixture at room temperature or 37°C. The IEDDA reaction is extremely fast, often completing within minutes [2].
- **Purification:** Purify the final conjugate (e.g., antibody-drug conjugate or fluorescently labeled protein) using a desalting column or dialysis to remove unreacted tetrazine probe.
- **Analysis:** Analyze the final product using methods like SDS-PAGE, HPLC, or functional assays.

Workflow and Data Summary

The following diagram illustrates the complete two-step conjugation process.



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Table 1: Key Properties of TCO-PEG3-CH2CO2H and Related Linkers

This table summarizes quantitative data for TCO-PEG3-CH2CO2H and other common TCO-PEG linkers for comparison [3] [1].

Compound Name	CAS Number	Molecular Weight	Purity	Key Functional Groups
TCO-PEG3-CH2CO2H	Information not explicitly listed in search results	373.44 [1]	≥98% [1]	TCO, Carboxylic Acid
TCO-PEG3-TCO	2243569-22-2 [3]	496.65 [3]	≥95% [3]	TCO (Homobifunctional)
TCO-PEG3-Amine	N/A [4]	344.45 [1]	>95% [4]	TCO, Amine
TCO-PEG3-CH2-aldehyde	Information not explicitly listed in search results	343.42 [5] [6]	95% [5] [6]	TCO, Aldehyde

Table 2: Recommended Storage and Handling Conditions

Proper handling is critical for maintaining the reactivity of TCO compounds [3] [4].

Parameter	Recommended Condition	Rationale
Long-Term Storage	-20°C in a sealed, desiccated container [3] [4]	Prevents degradation and hydrolysis of the TCO group.
Solvent	Anhydrous DMF or DMSO [3]	Ensures solubility and prevents hydrolysis before reaction.
Shipping	On dry ice [4]	Maintains stability during transport.

Parameter	Recommended Condition	Rationale
Reaction Environment	Aqueous buffers (e.g., PBS), pH ~7.4	Compatible with biological molecules; the IEDDA reaction performs well in complex media [2].

Critical Considerations for Success

- **Stability:** The TCO group can isomerize to the less reactive cis-cyclooctene or undergo oxidation. Always use fresh reagents, store them properly as recommended in **Table 2**, and avoid repeated freeze-thaw cycles.
- **Solubility:** The PEG spacer enhances solubility in aqueous buffers [1]. For stock solutions, use anhydrous DMSO or DMF, but keep the final concentration of organic solvent low (<5-10%) in biological conjugations to prevent protein denaturation.
- **Orthogonality:** The IEDDA reaction between TCO and tetrazine is bioorthogonal, meaning it proceeds rapidly and selectively in biological environments without interfering with native functional groups [2]. This allows for labeling and conjugation in live cells or complex mixtures.
- **Characterization:** Always characterize the intermediates and final products. For the TCO-modified conjugate from Protocol 1, you can confirm successful conjugation by reacting a small aliquot with a fluorescent tetrazine dye and analyzing the shift in molecular weight or fluorescence via SDS-PAGE or HPLC.

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